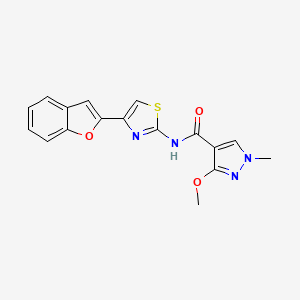

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

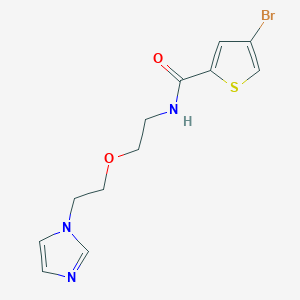

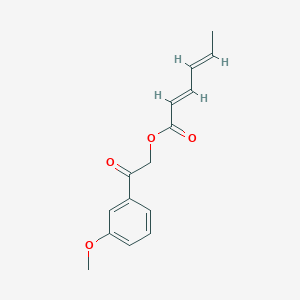

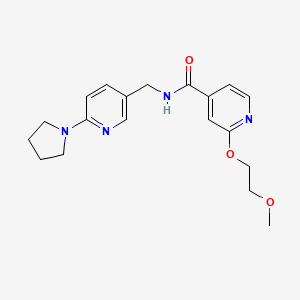

The compound "N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and pyrazole derivatives, which are often synthesized for their potential biological activities, including antibacterial, antifungal, and anticancer properties , as well as their use in imaging for cancer diagnostics .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, a pyrazole derivative was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall yield . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These examples suggest that the synthesis of the compound would likely be complex and require careful optimization to improve yields.

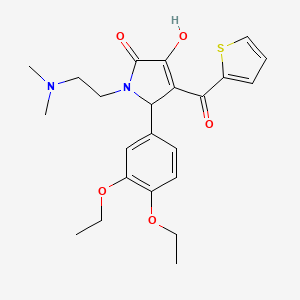

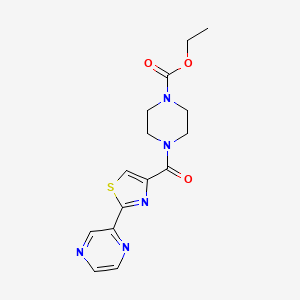

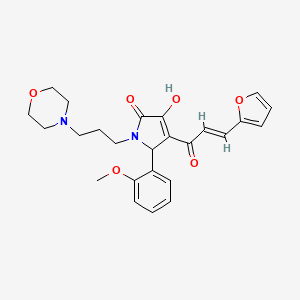

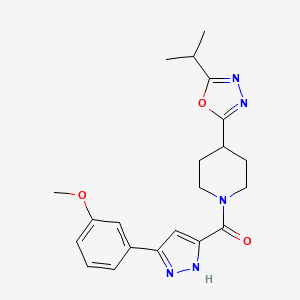

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy . X-ray crystallography is also used to confirm the three-dimensional structures, revealing important conformational details such as dihedral angles between rings and the presence of hydrogen bonding interactions . These techniques would be essential in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include amide bond formation, desmethylation, and radiolabeling . The reactivity of the compound would likely be influenced by the presence of the benzofuran, thiazol, and pyrazole moieties, which can participate in various chemical reactions. Understanding these reactions is crucial for the synthesis and potential modification of the compound for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are investigated through thermal analysis, which provides information on their stability . The compounds exhibit thermal stability up to certain temperatures, and their decomposition patterns are studied using thermogravimetric analysis. The electronic structures and properties like polarizability and hyperpolarizability are calculated using ab-initio methods, which are important for understanding the nonlinear optical properties . These analyses would be relevant for "this compound" to determine its stability and potential applications in various fields.

Scientific Research Applications

Synthesis Approaches

The chemical compound has been synthesized through various methods, primarily focusing on cyclocondensation reactions and condensation with thioglycolic acid or chloroacetyl chloride in the presence of catalysts like triethylamine in DMF. These synthetic routes lead to a variety of derivatives with potential antimicrobial properties, indicating a broad scope for chemical modifications and applications in drug discovery and development (Idrees et al., 2019); (Idrees et al., 2020).

Antimicrobial Applications

Antibacterial and Antifungal Activities

The synthesized compounds exhibit in-vitro antibacterial activity against various pathogenic microorganisms, including both gram-negative (E. coli, P. vulgaris, and S. typhi) and gram-positive (S. aureus) strains. This suggests potential applications in combating bacterial infections, with some compounds showing comparable efficacy to standard antibiotics like Chloramphenicol (Idrees et al., 2019).

Potential for Anticancer Applications

Anticancer Agents

Some derivatives, particularly those integrated with pyrazole and benzofuran moieties, have been explored for their anticancer activities. Preliminary screenings indicate cytotoxic effects against various cancer cell lines, including liver and cervix carcinoma, suggesting a promising avenue for developing new anticancer therapies (El-Zahar et al., 2009).

Mechanism of Action

Benzofurans

are a class of compounds that are ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Thiazoles

, on the other hand, are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-21-8-11(16(20-21)23-2)15(22)19-17-18-12(9-25-17)14-7-10-5-3-4-6-13(10)24-14/h3-9H,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDQWKRUXZESFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)